6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with 2-phenyl-2-(piperidin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes or piperidines.
Scientific Research Applications
6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-oxo-4H-chromene-2-carboxylic acid
- 2-phenyl-2-(piperidin-1-yl)ethylamine
- 4H-chromene derivatives
Uniqueness
6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-17-10-11-22-19(14-17)21(27)15-23(29-22)24(28)25-16-20(18-8-4-2-5-9-18)26-12-6-3-7-13-26/h2,4-5,8-11,14-15,20H,3,6-7,12-13,16H2,1H3,(H,25,28) |
InChI Key |
GEPIKBDPNVURRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.